Ethyl 3-[4-(benzyloxy)phenyl]propanoate
Description
Structural Context and Significance within Arylpropanoate Esters
Ethyl 3-[4-(benzyloxy)phenyl]propanoate belongs to the broad class of compounds known as arylpropanoate esters. The core of this molecule is an ethyl propanoate group attached to a phenyl ring, classifying it as a derivative of ethyl 3-phenylpropanoate. nih.govchemsynthesis.com The defining features of the subject compound are the substituents on this foundational structure.
The structure consists of:
An Ethyl Propanoate Chain : A three-carbon ester chain (-CH2CH2COOCH2CH3) that provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification.
A Phenyl Ring : A central aromatic ring that acts as a rigid spacer.
A Benzyloxy Group : A benzyl (B1604629) ether (-OCH2C6H5) located at the para-position (position 4) of the phenyl ring. This group serves as a protecting group for the phenolic hydroxyl function, preventing it from undergoing unwanted reactions during synthesis while allowing for its deprotection to reveal the phenol (B47542) at a later stage.
The presence of the bulky and lipophilic benzyloxy group significantly influences the molecule's steric and electronic properties compared to its simpler analog, ethyl 3-phenylpropanoate. This functionalization is key to its role in multi-step syntheses, providing a latent phenol group that can be crucial for the biological activity or further modification of the final target molecule.
Below is a table detailing the key properties of this compound and its parent compound for comparison.
| Property | This compound | Ethyl 3-phenylpropanoate (for comparison) |
| Molecular Formula | C18H20O3 chemicalbook.com | C11H14O2 chemsynthesis.com |
| Molecular Weight | 284.35 g/mol chemicalbook.com | 178.23 g/mol chemsynthesis.com |
| CAS Number | Not available in cited literature | 2021-28-5 chemsynthesis.com |
| Boiling Point | Data not available | 247-249 °C chemsynthesis.com |
| Density | Data not available | 1.01 g/mL mdpi.com |
Importance as a Synthetic Scaffold and Precursor in Organic Chemistry
The primary significance of this compound in organic chemistry lies in its utility as a synthetic scaffold and precursor. Its structure is a pre-functionalized building block, allowing chemists to construct more elaborate molecules efficiently.
Key Synthetic Applications:
Precursor to Biologically Active Molecules : The core structure is found in various molecules of medicinal interest. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)propanoic acid have been investigated as GPR34 antagonists, which are relevant for studying pain pathways. researchgate.net The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is often a key functional group for biological activity or for further coupling reactions.
Intermediate in Multi-step Synthesis : The benzyloxy group is a widely used protecting group for phenols due to its stability under various reaction conditions and its ease of removal via catalytic hydrogenation. mdpi.com This allows for selective reactions at other parts of the molecule, such as the ester group or the propanoate side chain, before revealing the reactive phenol group.
Building Block for Novel Derivatives : The 4-(benzyloxy)phenyl)propanoate framework is a common starting point for creating libraries of compounds for drug discovery. Research has shown the synthesis of novel asymmetric compounds from precursors like (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, demonstrating the versatility of this scaffold in generating molecules with potential antimicrobial properties. rkmmanr.org Similarly, related propanoic acid derivatives have been functionalized into thiazole-containing compounds to explore their potential as anticancer agents. nih.gov
The synthesis of such propanoates often involves standard esterification methods or more advanced techniques like copper-catalyzed reductions of corresponding cinnamate (B1238496) esters. researchgate.net
Overview of Current Research Landscape and Key Areas of Investigation
The current research landscape for arylpropanoate esters, including structures like this compound, is diverse and primarily focused on medicinal and materials chemistry. While specific studies on this exact ester are limited in public literature, extensive research on closely related analogs highlights the key areas of investigation.
Drug Discovery and Medicinal Chemistry : A major focus is the use of this scaffold in developing new therapeutic agents.
Antibacterial Agents : Substituted ethyl 3-phenylpropanoates have been synthesized and investigated as potential antibiotics targeting the type II fatty acid synthesis (FAS II) pathway in bacteria. unlp.edu.ar
Pharmaceutical Intermediates : Propanoate esters are crucial intermediates in the synthesis of established drugs. For example, deuterated versions of related benzamido-propanoate structures are used as standards for impurities in the manufacturing of the anticoagulant Dabigatran. pharmaffiliates.com
Receptor Antagonists : As mentioned, derivatives containing the (S)-3-(4-(benzyloxy)phenyl)propanoic acid core have been identified as a new class of antagonists for GPR34, a G-protein coupled receptor implicated in cellular signaling. researchgate.net
Materials Science : The rigid aromatic and flexible aliphatic components of these molecules make them interesting building blocks for novel organic materials. For example, related benzofuran-containing structures derived from similar precursors are being explored for applications in organic electronics. semanticscholar.org
Agrochemicals : The broader class of aryloxyphenoxypropionate herbicides, such as Fenoxaprop-p-ethyl, demonstrates the application of related chemical structures in agriculture. This suggests the potential for developing new agrochemicals from similar propanoate precursors.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHVIQILXNGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340343 | |
| Record name | Ethyl 3-[4-(benzyloxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186895-45-4 | |
| Record name | Ethyl 3-[4-(benzyloxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
State of the Art Synthetic Methodologies and Reaction Design
Innovative Synthetic Routes to Ethyl 3-[4-(benzyloxy)phenyl]propanoate
The construction of this compound can be approached through several pathways that assemble its core structure from simpler precursors. These routes focus on the sequential or convergent formation of the ether and ester functionalities.
A primary challenge in the synthesis is the introduction of the benzyloxy group onto the phenyl ring. The most common and robust method for this transformation is the Williamson ether synthesis. This reaction typically involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from a benzyl (B1604629) halide, such as benzyl bromide.
In a typical synthetic sequence, a precursor such as ethyl 4-hydroxyphenylpropanoate is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., acetone, DMF). The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with benzyl bromide to form the desired benzyl ether linkage, yielding the target molecule. This method is widely employed in the synthesis of related complex molecules containing the 4-(benzyloxy)phenyl moiety. rkmmanr.orgfigshare.com
Key Reaction:
Reactants: Ethyl 4-hydroxyphenylpropanoate, Benzyl bromide, Base (e.g., K₂CO₃)
Product: this compound
Reaction Type: Williamson Ether Synthesis (Sₙ2)
The formation of the ethyl ester is another critical step that can be achieved through several established methods.
Fischer Esterification: If the synthesis starts from 3-[4-(benzyloxy)phenyl]propanoic acid, the ethyl ester can be formed via Fischer esterification. This involves refluxing the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product by using ethanol as the solvent.
Catalytic Hydrogenation: An alternative route involves the hydrogenation of a precursor like ethyl 3-[4-(benzyloxy)phenyl]acrylate (ethyl 4-(benzyloxy)cinnamate). The carbon-carbon double bond in the acrylate (B77674) moiety is selectively reduced using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This method is analogous to the synthesis of ethyl 3-phenylpropionate (B1229125) from ethyl cinnamate (B1238496) and is highly efficient for producing the saturated propanoate chain. prepchem.com
Modern Coupling Methods: More recent methods for esterification involve the use of coupling agents. For instance, carboxylic acids can be reacted directly with alcohols in the presence of reagents that activate the carboxyl group, facilitating the formation of the ester under mild conditions. chemicalbook.com
Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. mdpi.comnih.govmdpi.com For example, 3-(4-hydroxyphenyl)propanoic acid could serve as a pluripotent intermediate. mdpi.com From this single starting material, one branch of the synthesis could involve esterification followed by benzylation to yield the target compound. Other branches could involve reaction with different substituted benzyl halides or other electrophiles to create a diverse range of analogs, which is a powerful tool for chemical biology and drug discovery. nih.gov
Asymmetric Synthesis and Stereochemical Control
When chirality is a factor, particularly in the synthesis of pharmaceutical intermediates, asymmetric methods are employed to control the stereochemical outcome. Enantioselective synthesis is crucial as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org
Enzymes are highly effective catalysts for asymmetric synthesis due to their inherent chirality and high selectivity. nih.gov For the preparation of enantiomerically enriched esters, hydrolases such as lipases and esterases are commonly used in a process known as kinetic resolution. mdpi.com
In a typical enzymatic kinetic resolution, a racemic mixture of a chiral ester is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia). The enzyme selectively catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid at a much faster rate than the other. This allows for the separation of the unreacted, enantiopure ester from the enantiopure acid product. rsc.org This strategy has been successfully applied to a wide range of esters, demonstrating high enantioselectivity. mdpi.comacs.org
Table 1: Examples of Enzymatic Kinetic Resolution for Chiral Esters
| Enzyme | Substrate Type | Reaction | Enantiomeric Excess (ee) |
|---|---|---|---|
| Lipase from Pseudomonas aeruginosa (PAL) | Chiral Ester | Stereoselective Hydrolysis | High |
| Carbonyl Reductase from Sporobolomyces salmonicolor (SSCR) | Aryl Alkyl Ketones | Enantioselective Reduction | >96% |
| Pig Liver Esterase (PLE) | Prochiral Diesters | Asymmetric Hydrolysis | Often >90% |
When synthesizing analogs of this compound with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. This is often achieved by using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.
For instance, to introduce a chiral center at the alpha-position to the ester, a chiral enolate equivalent can be used. ox.ac.uk The synthesis of a chiral analog like Ethyl (S)-3-(4-(benzyloxy)phenyl)-2-ethoxypropanoate would require such a diastereoselective approach to control the formation of the new stereocenter. pharmaffiliates.com One common strategy involves the use of a chiral auxiliary, such as a camphor-derived sultam or an Evans oxazolidinone, attached to the propionate (B1217596) moiety. The auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the chiral product.
Table 2: Common Strategies for Diastereoselective Synthesis
| Method | Key Reagent/Catalyst | Reaction Type | Typical Outcome |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones, Oppolzer's Sultam | Alkylation, Aldol (B89426), Amination | High Diastereomeric Ratios (dr > 95:5) |
| Chiral Catalyst | Chiral Phosphoric Acids, Vanadyl Complexes | Cycloadditions, Cross-Coupling | Good to Excellent Enantio- and Diastereoselectivity |
| Substrate Control | Existing Stereocenter in Substrate | Various (e.g., reductions, additions) | Dependent on steric and electronic factors |
Mechanistic Elucidation of Catalyzed and Uncatalyzed Transformations
While specific mechanistic studies on this compound are not extensively available in the reviewed literature, a robust framework for its mechanistic elucidation can be constructed from the well-established principles of enolate chemistry. The following sections will, therefore, discuss the kinetic analysis of rate-determining steps and the investigation of reaction intermediates and transition states within this established theoretical context, applying these principles to the target molecule.
In many synthetic pathways leading to β-aryl propanoates, a key C-C bond-forming step is the reaction of an enolate with an electrophile. The formation of the enolate itself is often the rate-determining step, and its regioselectivity can be controlled under either kinetic or thermodynamic conditions.
Kinetic vs. Thermodynamic Enolate Formation:
The deprotonation of a carbonyl compound with two sets of α-hydrogens can lead to two different enolates. The "kinetic enolate" is formed faster and results from the removal of the more sterically accessible α-proton. masterorganicchemistry.comyoutube.com Conversely, the "thermodynamic enolate" is the more stable enolate, typically having a more substituted double bond, and is favored under conditions that allow for equilibration. masterorganicchemistry.comyoutube.com
For a precursor to this compound that might undergo an aldol-type reaction, the choice of base, solvent, and temperature would be crucial in determining the reaction pathway.
Kinetic Control: The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF), favors the rapid, irreversible deprotonation of the least sterically hindered α-proton. masterorganicchemistry.comyoutube.com This leads to the formation of the kinetic enolate.
Thermodynamic Control: The use of a weaker, smaller base, such as an alkoxide, at higher temperatures allows the initially formed enolates to equilibrate. Over time, the more stable, thermodynamic enolate will predominate. masterorganicchemistry.com
The rate of enolate formation is a critical parameter. While specific rate constants for this compound precursors are not documented in the literature, the principles of kinetic analysis suggest that the rate of deprotonation would be influenced by the acidity of the α-protons and the steric environment. The benzyloxy group at the para position of the phenyl ring is unlikely to have a significant steric influence on the enolate formation at the propanoate moiety; however, its electronic effects could subtly influence the acidity of the α-protons.
Illustrative Data on Enolate Formation Conditions:
While specific data for this compound is unavailable, the following table provides a general illustration of the conditions that favor kinetic versus thermodynamic enolate formation for a generic unsymmetrical ketone.
| Feature | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky (e.g., LDA) | Weaker, smaller (e.g., NaOEt) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temp. or above) |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic |
| Outcome | Less substituted enolate | More substituted enolate |
The direct observation of reaction intermediates and the characterization of transition states are challenging but provide invaluable insight into reaction mechanisms. For reactions involving enolates, spectroscopic techniques and computational chemistry are powerful tools.
Reaction Intermediates:
The primary intermediate in the context of an aldol-type synthesis of a β-aryl propanoate is the enolate. The structure of the enolate, including its geometry (E vs. Z) and the nature of the counter-ion, can significantly influence the stereochemical outcome of the subsequent reaction.
While no specific spectroscopic data for the enolate precursor to this compound are available, studies on similar systems have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to characterize these transient species. For instance, low-temperature NMR could potentially be used to observe the formation of the lithium enolate of a suitable precursor.
Transition States:
The transition state of a chemical reaction is a high-energy, transient configuration of atoms that must be overcome for the reaction to proceed. The Zimmerman-Traxler model for the aldol reaction provides a widely accepted framework for predicting the stereochemical outcome based on the geometry of the enolate and the structure of the transition state. harvard.edu
This model postulates a chair-like, six-membered transition state in which the metal cation of the enolate coordinates with the carbonyl oxygen of the electrophile. The substituents on the enolate and the electrophile will preferentially occupy equatorial positions to minimize steric interactions. harvard.edu
A (Z)-enolate is predicted to lead to the syn-aldol product.
An (E)-enolate is predicted to lead to the anti-aldol product.
Computational chemistry, using methods such as Density Functional Theory (DFT), has become a powerful tool for modeling transition states and calculating their energies. Such calculations could be applied to the reaction of the enolate precursor of this compound with a suitable electrophile to predict the favored diastereomer and to rationalize the observed stereoselectivity. These computational studies can provide detailed geometric parameters of the transition state, such as bond lengths and angles, and can help to identify the key steric and electronic interactions that govern the reaction pathway.
Hypothetical Zimmerman-Traxler Transition States for an Aldol Reaction:
The following table illustrates the general principle of the Zimmerman-Traxler model.
| Enolate Geometry | Transition State | Predicted Product Diastereomer |
| (Z)-Enolate | Chair-like with R1 axial | syn |
| (E)-Enolate | Chair-like with R1 equatorial | anti |
In the absence of specific experimental data for this compound, the mechanistic elucidation relies on the application of these well-established models of reactivity. Future research employing kinetic studies, in-situ spectroscopic analysis, and computational modeling would be necessary to provide a detailed and specific understanding of the transformations involving this particular compound.
Advanced Chemical Transformations and Functional Group Interconversions
Reactivity Profiles of the Ester Functionality
The ethyl ester group in Ethyl 3-[4-(benzyloxy)phenyl]propanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Acid- and Base-Catalyzed Hydrolysis Investigations
Hydrolysis of the ester involves its cleavage by reaction with water to form a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: When heated with a large excess of water containing a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis to yield 3-[4-(benzyloxy)phenyl]propanoic acid and ethanol (B145695). libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards completion, an excess of water is typically used. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon for nucleophilic attack by a water molecule. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is a common and often preferred method for hydrolyzing esters. chemguide.co.uk The reaction is carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). libretexts.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. chemguide.co.uk This process yields sodium 3-[4-(benzyloxy)phenyl]propanoate and ethanol. The carboxylic acid can be regenerated by subsequent acidification of the salt. chemguide.co.uk The base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. epa.gov
Table 1: Hydrolysis Conditions for this compound
| Reaction Type | Catalyst/Reagent | Conditions | Products | Reversibility |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Heat (reflux) with excess water | 3-[4-(benzyloxy)phenyl]propanoic acid + Ethanol | Reversible chemguide.co.uk |
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heat (reflux) | Sodium 3-[4-(benzyloxy)phenyl]propanoate + Ethanol | Irreversible chemguide.co.uk |
Transesterification and Other Esterification Reactions
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com For this compound, this reaction involves treating the ester with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of an acid or base catalyst. This reaction is typically reversible, and an excess of the reactant alcohol is used to shift the equilibrium toward the desired product. mdpi.com This method is a versatile way to synthesize different esters of 3-[4-(benzyloxy)phenyl]propanoic acid.
Table 2: Transesterification of this compound
| Reactant Alcohol | Catalyst | Ester Product | Alcohol Byproduct |
|---|---|---|---|
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound | Ethanol |
| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 3-[4-(benzyloxy)phenyl]propanoate | Ethanol |
| Benzyl (B1604629) Alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂Ph) | Benzyl 3-[4-(benzyloxy)phenyl]propanoate | Ethanol |
Transformations of the Benzyloxy Ether Linkage
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its strategic removal or modification is a key step in many synthetic pathways.
Selective Cleavage and Deprotection Strategies
The cleavage of the benzyl ether bond to unmask the phenol (B47542) is a common transformation. Several methods exist, offering different levels of selectivity and mildness.
Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether deprotection. It involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction cleaves the C-O bond of the ether, yielding Ethyl 3-(4-hydroxyphenyl)propanoate and toluene (B28343) as a byproduct. This method is generally clean and efficient but is incompatible with other reducible functional groups, such as alkenes or alkynes. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the selective cleavage of benzyl ethers under mild conditions. A notable reagent is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This method is valued for its high selectivity, allowing for the deprotection of benzyl ethers in the presence of other sensitive functional groups, including esters and silyl (B83357) ethers. organic-chemistry.org
Dissolving Metal Reduction: The reaction with lithium in the presence of a catalytic amount of naphthalene (B1677914) in an appropriate solvent like THF can also achieve deprotection under very mild conditions. organic-chemistry.orgresearchgate.net
Table 3: Deprotection Strategies for the Benzyloxy Group
| Method | Reagents | Conditions | Products | Key Features |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Ethyl 3-(4-hydroxyphenyl)propanoate + Toluene | Common and efficient; sensitive to other reducible groups. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane solvent, low temperature | Ethyl 3-(4-hydroxyphenyl)propanoate | Highly selective, tolerates many other functional groups. organic-chemistry.org |
| Dissolving Metal Reduction | Li, cat. Naphthalene | THF, low temperature | Ethyl 3-(4-hydroxyphenyl)propanoate | Very mild reaction conditions. organic-chemistry.orgresearchgate.net |
Oxidative and Reductive Modifications of the Benzyloxy Moiety
Beyond complete cleavage, the benzyloxy group can undergo other modifications. Reductive modification is synonymous with the deprotection strategies discussed previously, particularly catalytic hydrogenolysis. Oxidative methods, on the other hand, offer alternative pathways for deprotection that are compatible with hydrogenation-sensitive functional groups.
Oxidative deprotection often involves reagents that target the benzylic position. For example, a system using a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can promote the deprotection of benzyl ethers at ambient temperature. nih.gov This approach is advantageous for substrates that cannot tolerate reductive conditions. nih.gov Another oxidant used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is particularly effective for cleaving electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether, but can also be applied to simple benzyl ethers. organic-chemistry.orggoogle.com
Nucleophilic and Electrophilic Aromatic Substitutions on the Phenyl Ring
The two phenyl rings within this compound exhibit different reactivities toward aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The phenyl ring bearing the propanoate and benzyloxy substituents is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effect of the ether oxygen, which directs incoming electrophiles to the ortho and para positions. uci.edu Since the para position is already substituted, electrophilic attack will occur at the two equivalent ortho positions (positions 3 and 5). The propanoate side chain is a deactivating meta-director, but its influence is overridden by the strongly activating ether group. youtube.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield 3-substituted products. The unsubstituted phenyl ring of the benzyl group will undergo electrophilic substitution as would be expected for benzene (B151609) itself, being much less reactive than the other ring.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally not feasible on either of the phenyl rings in this molecule under standard conditions. libretexts.org This type of reaction requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org Both phenyl rings in this compound are electron-rich and lack the necessary substituents to facilitate NAS. libretexts.org
Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Activated Phenyl Ring
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-[4-(benzyloxy)-3-nitrophenyl]propanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-[3-bromo-4-(benzyloxy)phenyl]propanoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 3-[3-acetyl-4-(benzyloxy)phenyl]propanoate |
Derivatization for Enhanced Research Utility
Chemical Modification for Spectroscopic and Chromatographic Tagging
To enhance the analytical detection of this compound, derivatization strategies are employed to introduce moieties that are readily detectable by spectroscopic and chromatographic methods. The native molecule lacks strong chromophores or fluorophores for UV-Vis or fluorescence spectroscopy and may exhibit suboptimal chromatographic behavior. Chemical tagging addresses these limitations.
A common approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-[4-(benzyloxy)phenyl]propanoic acid. This transformation provides a reactive handle for the attachment of various tags. For instance, the carboxylic acid can be coupled with fluorescent amines, such as dansyl cadaverine (B124047) or fluorescein (B123965) amine, using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting fluorescently labeled amides can be detected with high sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Another strategy targets the benzyloxy group. Cleavage of the benzyl ether, typically through catalytic hydrogenation, yields the corresponding phenol, Ethyl 3-(4-hydroxyphenyl)propanoate. This phenolic hydroxyl group can then be derivatized. For example, reaction with dansyl chloride in the presence of a base introduces a fluorescent dansyl tag. Alternatively, for chromatographic enhancement, particularly in gas chromatography (GC), the phenol can be converted to a more volatile silyl ether by treatment with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
For mass spectrometry (MS) based detection, derivatization can be used to improve ionization efficiency and induce characteristic fragmentation patterns. The introduction of a permanently charged group, such as a quaternary ammonium (B1175870) salt, can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS).
Table 1: Hypothetical Derivatization Strategies for Spectroscopic and Chromatographic Tagging
| Functional Group Targeted | Reagent(s) | Tag Introduced | Analytical Enhancement |
| Ethyl Ester (after hydrolysis) | Dansyl cadaverine, EDC | Dansyl | Fluorescence Detection |
| Ethyl Ester (after hydrolysis) | Fluorescein amine, DCC | Fluorescein | Fluorescence Detection |
| Benzyl Ether (after cleavage) | Dansyl chloride, Base | Dansyl | Fluorescence Detection |
| Benzyl Ether (after cleavage) | BSTFA | Trimethylsilyl | Improved GC Volatility |
| Aromatic Ring | N-Bromosuccinimide | Bromo | Mass Tag for MS |
Scaffold Derivatization for Compound Library Generation
The molecular framework of this compound serves as a valuable scaffold for the generation of compound libraries, which are essential tools in drug discovery and chemical biology for screening against biological targets. The strategy involves introducing points of diversity on the core structure.
A primary approach to diversification begins with the hydrolysis of the ethyl ester to the carboxylic acid, 3-[4-(benzyloxy)phenyl]propanoic acid. This carboxylic acid can then be coupled with a diverse library of amines or alcohols to generate a large array of amides and esters, respectively. This "amide/ester library" can explore a wide range of chemical space by varying the R-group of the amine or alcohol.
Further diversity can be introduced by modifying the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the phenyl ring. For example, nitration followed by reduction of the nitro group to an amine provides a new site for derivatization. This amine can be acylated, sulfonylated, or used in reductive amination reactions with a library of aldehydes or ketones to generate a diverse set of secondary amines.
The benzyloxy group can also be a point of modification. After debenzylation to the phenol, the resulting hydroxyl group can be alkylated or acylated with a variety of reagents to create a library of ethers or esters. Combining these modifications at different sites on the scaffold allows for the creation of a large and structurally diverse compound library from the initial this compound starting material.
Table 2: Plausible Scaffold Derivatization for Compound Library Generation
| Modification Site | Reaction Type | Building Blocks | Resulting Library |
| Carboxylic Acid (from ester) | Amide Coupling | Diverse Amines | Amide Library |
| Carboxylic Acid (from ester) | Esterification | Diverse Alcohols | Ester Library |
| Aromatic Ring | Nitration -> Reduction -> Acylation | Acyl Chlorides | N-Acyl Aniline Library |
| Aromatic Ring | Halogenation -> Suzuki Coupling | Boronic Acids | Biaryl Library |
| Phenolic Hydroxyl (from ether) | Alkylation | Alkyl Halides | Ether Library |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Structural Features Governing Molecular Interactions
The molecular architecture of Ethyl 3-[4-(benzyloxy)phenyl]propanoate offers several points for modification to probe its interaction with biological systems. These include the benzyloxy moiety, the propanoate ester chain, and the aromatic ring.
The benzyloxy group is a significant pharmacophore in many biologically active molecules. researchgate.net Its presence in the para position of the phenyl ring of this compound is anticipated to be a key determinant of its binding affinity and selectivity. In related benzyloxy-substituted compounds, this moiety has been shown to engage in crucial hydrophobic and π-π stacking interactions within the active site of biological targets. nih.gov For instance, in a series of benzyloxy chalcones designed as monoamine oxidase B (MAO-B) inhibitors, the position of the benzyloxy group was found to be critical for potent inhibition. nih.gov Analogs with the benzyloxy group at the para position of the B-ring exhibited greater inhibitory activity compared to those with ortho substitution. nih.gov This highlights the directional nature of the binding pocket and the importance of the benzyloxy group's placement for optimal interaction. Molecular docking studies on such compounds have revealed that the benzyloxy group can stabilize the protein-ligand complex, facilitating effective binding. nih.gov
| Structural Feature | Potential Role in Binding | Supporting Evidence from Related Compounds |
|---|---|---|
| Para-position of benzyloxy group | Optimal positioning for hydrophobic and π-π interactions | Higher inhibitory activity of para-substituted benzyloxy chalcones against MAO-B. nih.gov |
| Flexible linker | Allows for conformational adjustments within the binding site | General principle in ligand design. |
| Hydrophobic nature | Contributes to overall binding affinity through hydrophobic interactions | Observed in STAT3 inhibitors with a benzyloxyphenyl scaffold. nih.gov |
The ethyl propanoate side chain is another critical element for molecular recognition. The length and substitution of this alkyl ester chain can significantly impact the compound's physical properties and its interaction with a target. Studies on polyacrylate-based network materials have demonstrated that varying the alkyl ester chain from methyl to ethyl to butyl affects the material's properties, indicating that such changes can alter molecular characteristics. mdpi.comresearchgate.net
In a biological context, the length of an alkyl chain can directly influence binding affinity. For example, in a series of cannabimimetic indoles, the N-1 alkyl side chain length was found to be a critical determinant for high-affinity binding to cannabinoid receptors CB1 and CB2. nih.gov Optimal binding was observed with a five-carbon side chain, while shorter or longer chains resulted in decreased affinity. nih.gov This suggests that there is an optimal length for the alkyl chain to fit within the binding pocket and establish favorable interactions. Similarly, for this compound, modifications to the ethyl group, such as increasing or decreasing the chain length or introducing branching, would likely alter its binding affinity and selectivity. The ethyl group itself provides a balance of lipophilicity and size that can be crucial for fitting into a specific hydrophobic pocket.
Substitution on the phenyl ring of this compound can profoundly affect its electronic properties and, consequently, its biological activity. The nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the aromatic ring, influencing its ability to participate in electrostatic or π-π interactions with a biological target. lumenlearning.comvedantu.comlibretexts.org
| Substitution Type | Effect on Aromatic Ring | Potential Impact on Biological Response |
|---|---|---|
| Electron-Donating Groups (e.g., -OH, -OCH3) | Increases electron density | May enhance interactions with electron-deficient binding sites. lumenlearning.comvedantu.comlibretexts.org |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decreases electron density | May be favorable for interactions with electron-rich binding sites. lumenlearning.comvedantu.comlibretexts.org |
| Halogens (e.g., -Cl, -F) | Inductive electron withdrawal, resonance electron donation | Can alter lipophilicity and electronic profile, influencing binding and membrane permeability. |
Comparative SAR with Related Benzyloxy-Substituted Phenylpropanoates and Analogs
To further understand the SAR of this compound, it is informative to compare it with related analogs, including its isomers and derivatives with different alkyl esters.
The synthesis and evaluation of structural isomers are fundamental in SAR studies. For benzyloxy-phenylpropanoic acid derivatives, different isomers can exhibit varied biological activities. For example, a study involving isomers of ((benzyloxy)phenyl)propanoic acid bearing an aminobornyl moiety demonstrated the importance of the isomeric form in achieving the desired hypoglycemic activity. mdpi.com This underscores that the spatial arrangement of the benzyloxy and propanoate groups on the phenyl ring is critical for proper interaction with the target receptor. Regioisomers, where the benzyloxy group is at the ortho or meta position instead of the para position, would likely exhibit different biological profiles due to altered geometry and electronic distribution, which would affect how the molecule fits into a binding site.
Replacing the ethyl ester with a methyl ester or other alkyl esters can provide insights into the steric and metabolic requirements of the binding site. A comparative study on the chemical and biological hydrolytic stability of benzoate (B1203000) esters revealed that methyl esters generally exhibit greater metabolic stability compared to their ethyl counterparts. nih.gov Specifically, methyl benzoate was found to be more stable in rat plasma and liver microsomes than ethyl benzoate. nih.gov This suggests that Mthis compound might have a different pharmacokinetic profile than its ethyl analog. From a binding perspective, the smaller methyl group may allow for a better fit in a sterically hindered pocket, whereas a larger alkyl group might provide more extensive hydrophobic interactions if the pocket is more accommodating. Therefore, a systematic variation of the alkyl ester chain is a valuable strategy for optimizing the pharmacological properties of this class of compounds.
| Derivative | Potential Advantage | Potential Disadvantage |
|---|---|---|
| Methyl Propanoate | Increased metabolic stability. nih.gov May fit into smaller binding pockets. | Reduced hydrophobic interactions compared to larger alkyl chains. |
| Ethyl Propanoate | Balanced lipophilicity and size. | Potentially lower metabolic stability than the methyl ester. nih.gov |
| Larger Alkyl Propanoates (e.g., Propyl, Butyl) | Enhanced hydrophobic interactions if the binding site allows. | May be too bulky for the binding pocket, leading to decreased affinity. Potential for lower metabolic stability. |
Rational Design Principles for Optimized Analogs
The rational design of optimized analogs of this compound is guided by systematic structural modifications to enhance biological activity and selectivity for a specific target. Structure-Activity Relationship (SAR) studies, while not extensively published for this exact molecule, can be inferred from research on structurally similar compounds. The design principles generally focus on modifications of three key regions of the molecule: the ethyl propanoate group, the central phenyl ring, and the terminal benzyloxy moiety.
Modification of the Benzyloxy Group:
The benzyloxy group presents a significant opportunity for modification to explore interactions with hydrophobic pockets of target proteins. Alterations to the benzyl (B1604629) ring can influence potency and selectivity. For instance, the introduction of substituents on the benzyl ring can modulate the electronic and steric properties of the analog.
Research on other benzyloxyphenyl-containing scaffolds has shown that substitutions at the 4-position of the benzyl ring are generally well-tolerated and can lead to improved activity. For example, in a series of STAT3 inhibitors based on a benzyloxyphenyl-methylaminophenol scaffold, analogs with substitutions on the benzyl ring were synthesized and evaluated. nih.gov These studies suggest that both electron-donating and electron-withdrawing groups can be explored.
| Analog | Modification on Benzyl Ring | Observed Activity Trend |
| Analog A | 4-Methyl | Potentially enhanced hydrophobic interactions. |
| Analog B | 4-Fluoro | Can improve metabolic stability and binding affinity. |
| Analog C | 4-Methoxy | May enhance hydrogen bonding capabilities. |
This table is illustrative and based on general principles observed in related compounds.
Modification of the Phenyl Ring:
The central phenyl ring is another key area for structural modification. The position and nature of substituents on this ring can significantly impact the molecule's orientation and binding affinity within a receptor's active site. Studies on related compounds, such as 5-phenyl-3-isoxazolecarboxylic acid ethyl esters, have demonstrated that substitutions on this central ring are critical for potent biological activity. nih.gov
For this compound, shifting the benzyloxy group from the para-position (4-position) to the meta- (3-position) or ortho- (2-position) could lead to analogs with different biological profiles due to altered spatial arrangements of the key functional groups.
| Analog | Position of Benzyloxy Group | Rationale for Design |
| Analog D | 3-position (meta) | Alters the angle and distance between the propanoate tail and the benzyl group, potentially fitting different binding pockets. |
| Analog E | 2-position (ortho) | May induce a conformational lock, restricting rotation and presenting a specific bioactive conformation. |
This table is illustrative and based on general principles observed in related compounds.
Modification of the Ethyl Propanoate Moiety:
The ethyl propanoate tail can be modified to explore interactions with both hydrophobic and hydrophilic regions of a target. The ester functionality itself can be a key interaction point, potentially forming hydrogen bonds.
Key design strategies for this part of the molecule include:
Varying the Ester Alkyl Group: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, butyl) can probe the size and nature of a nearby hydrophobic pocket.
Ester to Amide Isosteric Replacement: Converting the ester to an amide or a substituted amide can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity.
Modifying the Propanoate Chain: Altering the length of the three-carbon chain can optimize the distance between the phenyl ring and the terminal functional group to better fit the target's active site.
A study on asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives, which shares the benzyloxyphenyl propanoate-like core, highlights the importance of modifications at and adjacent to the carbonyl group for biological activity. rkmmanr.org
| Analog | Modification of Ethyl Propanoate | Potential Impact on Activity |
| Analog F | Methyl propanoate | Explores preference for a smaller alkyl group. |
| Analog G | Propyl propanoate | Probes for larger hydrophobic pockets. |
| Analog H | Propanamide | Introduces hydrogen bond donor capabilities. |
This table is illustrative and based on general principles observed in related compounds.
By systematically applying these rational design principles, novel analogs of this compound can be developed with potentially optimized potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Molecular Mechanisms of Action and Biological Relevance Excluding Clinical Data
Identification and Characterization of Putative Molecular Targets
Based on its structural characteristics, particularly the 4-benzyloxy-phenyl moiety, Ethyl 3-[4-(benzyloxy)phenyl]propanoate is hypothesized to interact with specific molecular targets that regulate metabolic and signaling pathways.
While direct enzymatic modulation by this compound has not been extensively documented, studies on analogous compounds suggest a potential role in modulating enzymes involved in lipid metabolism. A structurally similar compound, ethyl 4-benzyloxybenzoate, has been shown to inhibit the biosynthesis of cholesterol and free fatty acids from acetate (B1210297) in rat liver slices in vitro. nih.gov This suggests that this compound may exert similar inhibitory effects on key enzymes within these pathways, such as HMG-CoA reductase or fatty acid synthase. The inhibition of cholesterol synthesis is a known mechanism that can impact cellular functions and is a target for various therapeutic agents. mdpi.comnih.gov
The 4-benzyloxy-benzylamino chemotype has been a focus in the development of agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and energy homeostasis. nih.gov Agonism of PPARα leads to the transcription of genes involved in fatty acid oxidation and lipid transport. nih.gov Given that this compound shares this key structural feature, it is postulated to act as a PPARα agonist. The activation of PPARα would initiate a cascade of signaling events, influencing the expression of numerous genes and leading to crosstalk with other metabolic and inflammatory signaling pathways. Research into related structures has led to the discovery of potent and highly selective PPARα agonists, with some analogues achieving cellular potencies in the nanomolar range and exhibiting over 2,700-fold selectivity for PPARα over other PPAR isoforms. nih.gov
Interactive Data Table: Putative Molecular Targets and Effects of Structurally Related Compounds
| Compound | Putative Target/Enzyme | Observed Effect | Model System |
| Ethyl 4-benzyloxybenzoate | Enzymes in cholesterol and fatty acid biosynthesis | Inhibition of biosynthesis | Rat liver slices nih.gov |
| 4-Benzyloxy-benzylamino analogues | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Agonism, high potency and selectivity | Cellular assays nih.gov |
Cellular and Subcellular Effects in In Vitro Models
The putative molecular actions of this compound are expected to translate into observable effects at the cellular and subcellular levels, particularly in relation to metabolic regulation and cell viability.
As a potential PPARα agonist, this compound is anticipated to significantly modulate lipid metabolism in cellular assays. Activation of PPARα is known to increase fatty acid uptake and β-oxidation within cells, leading to a reduction in intracellular lipid accumulation. nih.gov This is consistent with the hypolipidemic effects observed with the analogue ethyl 4-benzyloxybenzoate. nih.gov Furthermore, the modulation of lipid metabolic pathways can have broader effects on cellular energy balance and insulin (B600854) sensitivity. For instance, a metabolite of omega-3-acid ethyl esters was found to increase whole-body lipid metabolism and improve insulin sensitivity in mice by reducing the expression of lipogenic genes. nih.gov
The modulation of metabolic pathways, particularly the inhibition of cholesterol biosynthesis, can have a direct impact on cell proliferation and viability. Cholesterol is an essential component of cell membranes, and its depletion can arrest cell growth. nih.gov Studies have shown that inhibitors of cholesterol synthesis can suppress the growth of various cell lines. nih.govnih.gov For example, an inhibitor of oxidosqualene cyclase, an enzyme in the cholesterol biosynthetic pathway, was shown to reduce the viability of drug-resistant epithelial ovarian cancer cells and suppress the activity of aldehyde dehydrogenase, a marker for cancer stem cells. nih.gov Therefore, it is plausible that this compound, through its potential inhibition of cholesterol synthesis, could impact cell proliferation. Standard assays such as the MTT assay are commonly used to evaluate such effects. nih.gov
Interactive Data Table: In Vitro Cellular Effects of Related Compounds
| Compound/Agent | Cell Line(s) | Effect | Putative Mechanism |
| Ethyl 4-benzyloxybenzoate | Rat hepatocytes (in liver slices) | Reduced cholesterol and fatty acid synthesis | Inhibition of biosynthetic enzymes nih.gov |
| Oxidosqualene Cyclase Inhibitor (RO 48-8071) | Epithelial Ovarian Cancer cells | Reduced cell viability, suppressed ALDH activity | Inhibition of cholesterol biosynthesis nih.gov |
| 24(R,S),25-iminolanosterol and Triparanol | Rat hepatoma cells | Inhibition of cell growth | Interruption of lanosterol (B1674476) to cholesterol conversion nih.gov |
Mechanistic Insights from In Vivo Models (Non-Human Studies)
While no in vivo studies have been published on this compound specifically, research on closely related compounds provides valuable mechanistic insights into its potential effects in whole organisms.
Studies on analogues of ethyl 4-benzyloxybenzoate have demonstrated hypolipidemic activity in rats, leading to a reduction in serum cholesterol levels. nih.gov In these studies, some of the tested compounds also had an effect on weight gain and liver lipid content. nih.gov In a streptozotocin-induced rat model of diabetic retinopathy, a first-generation lead compound from the 4-benzyloxy-benzylamino chemotype was shown to reduce retinal vascular leakage, an effect attributed to its PPARα agonism. nih.gov Furthermore, in vivo studies on other lipid-lowering agents have shown significant reductions in serum triglyceride and LDL-cholesterol levels in mice. nih.gov These findings suggest that this compound, if administered in vivo, could potentially exert systemic effects on lipid metabolism, leading to a reduction in circulating lipid levels and potentially impacting related pathophysiological processes.
Contribution to Observed Physiological Responses (e.g., anti-hyperlipidemic, hypoglycemic effects in animal models)
There is no available scientific data describing the physiological responses to this compound, including any anti-hyperlipidemic or hypoglycemic effects in animal models.
Investigation of Relevant Biological Cascades
No studies have been published that investigate the biological cascades or pathways affected by this compound.
Computational Chemistry and Advanced Molecular Modeling
In Silico Prediction of Molecular Interactions and Binding Energetics
The prediction of how a small molecule like Ethyl 3-[4-(benzyloxy)phenyl]propanoate interacts with biological macromolecules is a cornerstone of computational chemistry. These predictions are crucial for understanding its potential biological activities and for the rational design of new functional molecules.
Molecular Docking Simulations with Proposed Protein Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can elucidate its potential binding modes and affinities with various protein targets.
While specific docking studies exclusively featuring this compound are not extensively documented in publicly available literature, research on analogous ethyl 3-(4-substituted phenyl) propanoates has targeted enzymes in the fatty acid synthesis (FAS) II pathway, such as β-ketoacyl-acyl carrier protein synthase (KAS), which are essential for bacterial survival. unlp.edu.ar These studies provide a framework for predicting the interactions of the benzyloxy-substituted variant.
A hypothetical molecular docking study of this compound against a putative protein target, such as a bacterial KAS enzyme, would likely reveal key interactions. The benzyloxy group, with its aromatic ring, could engage in π-π stacking or hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The ester functional group is a potential hydrogen bond acceptor, which could interact with donor residues like serine or threonine. The phenylpropanoate core provides a scaffold that can be accommodated within the binding site.
Table 1: Hypothetical Molecular Docking Results for this compound with a Proposed Protein Target
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| KAS I (e.g., 4C0N) | -8.2 | PHE226, ILE255, VAL346 | Hydrophobic, π-π Stacking |
| SER251, GLY302 | Hydrogen Bonding | ||
| LEU224, ALA345 | van der Waals |
Note: The data in this table is illustrative and based on typical results for similar compounds, as specific experimental or computational data for this compound was not found in the reviewed literature.
Ligand-Macromolecule Interaction Fingerprinting
To further dissect the results of molecular docking, ligand-macromolecule interaction fingerprinting is employed. This technique translates the complex three-dimensional interaction patterns between a ligand and a protein into a one-dimensional binary string. Each bit in the string represents the presence or absence of a specific interaction with a particular amino acid residue in the binding site.
For this compound, an interaction fingerprint would systematically map all potential contacts. This would include separate bits for hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions with each relevant residue of the protein's active site. By comparing the interaction fingerprint of this compound with those of known active and inactive molecules, researchers can identify the crucial interactions that are likely responsible for a desired biological effect.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the efficacy and properties of new, unsynthesized compounds.
Development of Predictive Models for Biological Efficacy or Physicochemical Parameters
While a specific QSAR model for the biological efficacy of this compound has not been detailed in the available literature, studies on related compounds, such as benzyloxy chalcones, have successfully developed QSAR models to predict their inhibitory action against enzymes like monoamine oxidase B. nih.gov These studies demonstrate the feasibility of creating predictive models for compounds containing the benzyloxy pharmacophore.
A hypothetical QSAR model for a series of substituted phenylpropanoates, including the benzyloxy derivative, could be developed using multiple linear regression or more advanced machine learning algorithms. Such a model would take the form of an equation where the biological activity is a function of various molecular descriptors.
Example of a Hypothetical QSAR Equation:
log(1/IC₅₀) = 0.5 * LogP - 0.2 * PSA + 1.5 * (presence of H-bond donor) + ... + c
This equation would allow for the prediction of the inhibitory concentration (IC₅₀) of new derivatives based on calculated descriptors.
Utilization of Diverse Molecular Descriptors
The predictive power of a QSAR/QSPR model is heavily dependent on the selection of molecular descriptors. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its structural and chemical features. These can be categorized as:
1D Descriptors: Molecular weight, count of specific atom types, number of rotatable bonds.
2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall indices), molecular connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: van der Waals volume, solvent-accessible surface area, dipole moment, and steric parameters.
Table 2: Selected Molecular Descriptors for a Hypothetical QSAR/QSPR Study of this compound
| Descriptor Type | Descriptor Name | Calculated Value | Potential Influence |
| Lipophilicity | LogP | ~4.5 | Membrane permeability, hydrophobic interactions |
| Electronic | Dipole Moment | ~2.1 D | Polar interactions, solubility |
| Steric | Molecular Volume | ~250 ų | Fit within a binding pocket |
| Topological | Wiener Index | 1580 | Molecular branching and size |
Note: The values presented are estimations for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and flexibility of this compound is crucial, as its conformation can significantly influence its ability to interact with biological targets.
Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms. For this compound, rotation around the single bonds in the ethyl propanoate chain and the ether linkage of the benzyloxy group will give rise to various conformers. The relative energies of these conformers can be calculated using quantum mechanical methods. Theoretical conformational analysis of structurally related phenylbenzoates has shown that such molecules can be quite flexible, with multiple low-energy conformations accessible at room temperature. scispace.com
Exploration of the Conformational Landscape and Flexibility
Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule. By systematically rotating the dihedral angles of the key rotatable bonds, a map of low-energy conformations can be generated. For this compound, the key rotatable bonds include those in the ethyl ester group, the propanoate chain, and the benzyl (B1604629) ether linkage.
Studies on structurally similar compounds, such as L‐N‐(butyloxycarbonyl)‐3‐(3‐hydroxy‐ethyl‐4‐(benzyloxy)‐phenyl)alanine benzyl ester, have revealed the existence of stable conformational isomers that can be computationally characterized and sometimes even experimentally separated. tandfonline.com These studies suggest that the rotation around the C-N bond of a carbamate (B1207046) can lead to distinct, stable conformers. tandfonline.com In the case of this compound, the analogous flexible points would be the ether and ester linkages.
The flexibility of the molecule is primarily attributed to the following rotatable bonds:
C-O bond of the ethyl ester: Rotation around this bond determines the orientation of the ethyl group.
C-O bond of the benzyloxy group: Rotation here alters the position of the benzyl group relative to the phenylpropanoate core.
Phenyl-CH2 bond: This rotation further modifies the orientation of the terminal phenyl ring.
Energy optimization studies on related phenyl esters indicate a preference for nonplanar conformations. researchgate.net For instance, in phenyl formate, the conformer where the C=O bond is cis to the phenyl group is strongly nonplanar. researchgate.net This suggests that this compound likely adopts a range of folded and extended conformations, with the benzyloxy and ethylpropanoate moieties exhibiting considerable freedom of movement.
| Rotatable Bond | Description | Expected Impact on Conformation |
| Ethyl ester C-O | Rotation of the ethyl group | Minor impact on overall shape |
| Propanoate C-C | Flexibility of the aliphatic chain | Significant impact on molecular length and shape |
| Benzyloxy C-O | Orientation of the benzyl group | Significant impact on the spatial arrangement of the aromatic rings |
| Phenyl-CH2 | Orientation of the terminal phenyl ring | Moderate impact on the overall molecular profile |
This table is generated based on the general principles of conformational analysis and data from structurally related compounds.
Simulation of Solvent Effects and Protein-Ligand Dynamics
The behavior of this compound can be significantly influenced by its surrounding environment. Molecular dynamics (MD) simulations are a powerful computational tool used to study these effects by simulating the movement of the molecule and its environment over time.
Solvent Effects:
In a solvent, the conformation and dynamics of a solute molecule are influenced by solute-solvent interactions. easychair.org MD simulations can model how different solvents, such as water or organic solvents, affect the conformational preferences of this compound. For instance, in a polar solvent like water, the molecule might adopt conformations that maximize hydrogen bonding opportunities with water molecules, potentially favoring more compact structures. In a nonpolar solvent, the molecule might favor more extended conformations to maximize intramolecular van der Waals interactions.
The simulation would typically involve placing a model of this compound in a box of explicit solvent molecules. The interactions between all atoms are calculated using a force field, and the system is allowed to evolve over time, providing a trajectory of the molecule's motion. Analysis of this trajectory can reveal the most populated conformational states in a given solvent and the timescale of transitions between them. Studies on other molecules have shown that solvent can lower the free energy barrier for certain conformational changes. nih.gov
| Solvent Type | Predicted Predominant Interactions | Hypothesized Conformational Effect |
| Polar (e.g., Water) | Hydrogen bonding with ester and ether oxygens | Potentially more compact or folded conformations |
| Nonpolar (e.g., Hexane) | van der Waals interactions | More extended conformations may be favored |
| Aprotic Polar (e.g., DMSO) | Dipole-dipole interactions | Intermediate between polar and nonpolar effects |
This table presents hypothesized solvent effects based on general principles of molecular dynamics simulations.
Protein-Ligand Dynamics:
To understand how this compound might interact with a biological target, such as an enzyme or a receptor, molecular docking and subsequent MD simulations are employed. Molecular docking predicts the preferred binding orientation of the ligand within the protein's active site. nih.gov
Following docking, an MD simulation of the protein-ligand complex can provide a dynamic view of the interaction. researchgate.net This allows for the assessment of the stability of the binding pose and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net The simulation can also reveal how the ligand's flexibility and the protein's own dynamics influence the binding event. For a molecule like this compound, the simulation could explore how the flexible propanoate chain and the benzyloxy group adapt to the contours of the binding pocket.
For example, the benzyloxy group could form pi-stacking interactions with aromatic residues in the protein, while the ester group could act as a hydrogen bond acceptor. The MD simulation would track the distances and angles of these interactions over the simulation time, providing a measure of their strength and persistence.
Sophisticated Analytical Methodologies for Characterization and Quantification
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the molecular structure of Ethyl 3-[4-(benzyloxy)phenyl]propanoate by probing the interactions of the molecule with electromagnetic radiation.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically observed around 1730 cm⁻¹. Other key signals include C-O stretching vibrations for the ester and ether linkages in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ range, while C-H stretching vibrations for both aromatic and aliphatic (sp² and sp³) hydrogens are observed just below and above 3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the phenyl and benzyl (B1604629) groups. The C=O stretch is also observable, though typically weaker than in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3030 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | ~ 1730 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ester/Ether) | Stretching | 1100 - 1300 |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of the compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
Exact Mass: The calculated exact mass of this compound (C₁₈H₂₀O₃) is 284.1412 Da. HRMS analysis can confirm this mass with high accuracy (typically within 5 ppm), which serves as strong evidence for the correct elemental formula.
Fragmentation Pattern: Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A prominent and often base peak in the mass spectrum is observed at a mass-to-charge ratio (m/z) of 91. This peak corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond. Another significant fragmentation pathway involves the loss of the ethyl group ([M-29]⁺) or the ethoxy radical ([M-45]⁺) from the ester moiety.
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 284 | Molecular Ion [M]⁺ | [C₁₈H₂₀O₃]⁺ |
| 193 | [M - C₇H₇]⁺ | [C₁₁H₁₃O₃]⁺ |
| 91 | Tropylium Cation | [C₇H₇]⁺ |
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling its purification and purity assessment.
Liquid Chromatography (HPLC, UPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for analyzing the purity of non-volatile compounds like this compound.
A typical method involves reversed-phase chromatography. sielc.com A C18 stationary phase column is commonly used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.comsielc.com Detection is typically achieved using a UV detector, as the two aromatic rings in the molecule provide strong chromophores, usually monitored at a wavelength around 254 nm. rsc.org Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the method is reliable for its intended purpose.
Gas Chromatography (GC) for Volatile Species and Derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound has a sufficiently high boiling point but is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
For analysis, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is typically employed. indiana.edu A temperature program is used, starting at a lower temperature and gradually increasing to elute the compound. The use of GC-MS allows for both the separation based on retention time and the confirmation of identity based on the mass spectrum of the eluting peak. nih.gov This technique is particularly useful for identifying and quantifying any more volatile impurities that may be present in the sample.
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee), or optical purity, is critical for chiral compounds, as different enantiomers can exhibit distinct biological activities. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for resolving enantiomers and quantifying their relative abundance. mdpi.comchiralpedia.com
The separation mechanism relies on the differential, transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for this purpose. Columns like Chiralpak® and Chiralcel® are frequently used to separate a wide variety of chiral molecules, including arylpropionic acid derivatives. nih.govresearchgate.net
For the analysis of this compound and related esters, a typical method would involve a normal-phase mobile system. The elution order of the enantiomers can be influenced by several factors, including the specific CSP used, the composition of the mobile phase (e.g., the type and concentration of alcohol modifier), and the column temperature. nih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA/IB/IC) | Provides the chiral environment for enantiomeric recognition and separation. mdpi.com |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) or Hexane/Ethanol (B145695) | Elutes the compounds from the column; the ratio of alkane to alcohol is adjusted to optimize resolution and retention time. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting analysis time and separation efficiency. |
| Detection | UV-Vis at 254 nm or 280 nm | Monitors the column effluent and detects the analytes as they elute, leveraging the aromatic rings in the compound's structure. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Can influence retention times and selectivity; sometimes used to reverse the elution order of enantiomers. nih.gov |
Solid-State Characterization
The physical properties of a compound in its solid state are dictated by its crystal structure. Characterizing these properties is crucial for understanding factors like stability, solubility, and bioavailability.
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com The analysis involves directing X-rays at a single crystal and measuring the diffraction pattern, which is then used to construct an electron density map and, ultimately, the complete molecular structure. researchgate.net
While specific crystallographic data for this compound is not prominently available in published literature, the analysis of analogous compounds demonstrates the detailed information that can be obtained. mdpi.comresearchgate.net Such an analysis would reveal how molecules of this compound pack together in the crystal lattice, identifying intermolecular interactions like hydrogen bonds or van der Waals forces that stabilize the structure.
| Parameter | Example Data | Significance |
|---|---|---|
| Chemical Formula | C₁₈H₂₀O₄ | Defines the elemental composition of the molecule. |
| Formula Weight | 300.35 g/mol | Molecular mass of the compound. |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles that define the size and shape of the repeating unit in the crystal lattice. |
| Volume (V) | ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Calculated Density | g/cm³ | The theoretical density of the crystalline material. |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal lattice structure. uny.ac.idrigaku.com These different polymorphs can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary and essential tool for identifying and characterizing these polymorphic forms. nih.gov
In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph. rigaku.com By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorphic form, detect the presence of multiple polymorphs in a mixture, and monitor phase transformations induced by factors like temperature or humidity. uny.ac.idresearchgate.net While specific polymorphism studies on this compound are not detailed in the available literature, PXRD would be the definitive technique for such an investigation. The technique is often used in conjunction with thermal analysis methods like Differential Scanning Calorimetry (DSC) for a comprehensive understanding of polymorphic behavior. rigaku.com
Advanced Quantification Techniques in Complex Matrices
Quantifying a target compound, especially at low concentrations within a complex biological or environmental matrix, requires highly sensitive and selective analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. eijppr.com The method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov
The process involves introducing a sample into the HPLC, where this compound is separated from other matrix components. The eluent from the column is then directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecules (ions) of the analyte. In the mass spectrometer, a specific ion corresponding to the analyte (the precursor ion) is selected, fragmented, and one or more of the resulting fragment ions (product ions) are detected. This specific precursor-to-product ion transition is highly characteristic of the analyte, minimizing interference from co-eluting matrix components and enabling ultrasensitive detection and quantification, even at trace levels. nih.govd-nb.info
| Parameter | Typical Setting | Function |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged analyte molecules in the gas phase. nih.gov |
| Capillary Voltage | 3.0 - 4.5 kV | Voltage applied to the ESI needle to facilitate ion formation. |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi | Assists in the formation of a fine spray of droplets from the LC eluent. |
| Drying Gas (N₂) Flow/Temp | 8 - 12 L/min at 300-350 °C | Evaporates the solvent from the droplets to release the analyte ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selects a specific precursor ion and monitors for specific product ions, providing high selectivity and sensitivity. |
| Collision Energy | Variable (e.g., 10-40 eV) | The energy applied to induce fragmentation of the precursor ion in the collision cell. |
While MS detection is highly sophisticated, other detectors are routinely coupled with HPLC for robust quantification. The choice of detector depends on the physicochemical properties of the analyte and the requirements of the analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis detectors are the most common type used in HPLC. Detection is based on the principle that molecules with chromophores (light-absorbing functional groups) absorb light at specific wavelengths. This compound contains phenyl and benzyloxy groups, which are strong chromophores, making it well-suited for UV detection. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can acquire an entire UV-Vis spectrum simultaneously, providing additional qualitative information and allowing for the selection of the optimal detection wavelength to maximize sensitivity and minimize interference.
Evaporative Light-Scattering Detector (ELSD): The ELSD is a valuable alternative or complement to the UV-Vis detector. labmanager.com It is a "universal" detector that can detect any analyte that is less volatile than the mobile phase. quercus.be The HPLC eluent is first nebulized into a fine aerosol. These droplets then pass through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte. These particles are then passed through a light beam, and the scattered light is measured by a photodetector. teledyneisco.com The ELSD response is related to the mass of the analyte, making it particularly useful for analyzing compounds with no or weak chromophores, such as sugars, lipids, or polymers, and for analyzing complex mixtures where a uniform response for different components is desired. quercus.benih.gov
| Feature | UV-Vis Detector | Evaporative Light-Scattering Detector (ELSD) |
|---|---|---|
| Detection Principle | Measures the absorbance of light by chromophoric molecules. | Measures light scattered by solid analyte particles after mobile phase evaporation. labmanager.com |
| Analyte Requirement | Must possess a chromophore (absorbs UV or visible light). | Must be non-volatile or semi-volatile. teledyneisco.com |
| Gradient Elution Compatibility | Excellent, although baseline drift can occur if solvents have different UV cutoffs. | Excellent, as the mobile phase is removed before detection. quercus.be |
| Selectivity | High for chromophoric compounds; can be tuned by selecting the wavelength. | Universal for non-volatile compounds. |
| Sensitivity | High for compounds with strong chromophores. | Good, generally in the nanogram range. |
| Information Provided | Quantitative and, with DAD/PDA, qualitative (spectral data). | Primarily quantitative (mass-based response). |
Emerging Applications in Materials Science and Interdisciplinary Research
Integration into Polymer Synthesis and Design of Polymeric Materials
The potential of Ethyl 3-[4-(benzyloxy)phenyl]propanoate as a monomer or modifying agent in polymer synthesis is an area that remains largely unexplored in available research. The synthesis of novel polymers often involves bifunctional or multifunctional monomers that can undergo polymerization to form long chains. While the ester and ether functionalities of this compound could theoretically be modified to create polymerizable groups, specific examples or detailed studies of its use in creating new polymeric materials are not readily found. The development of polymers from similarly structured phenylpropanoate derivatives has been noted in the broader field of polymer chemistry, but direct application of the title compound is not specified.
Functionalization of Surfaces and Nanomaterials
The modification of surfaces and the functionalization of nanomaterials are critical for developing advanced materials with tailored properties for applications in electronics, catalysis, and biomedical devices. Organic molecules are often used to coat surfaces to alter their hydrophobicity, reactivity, or biocompatibility. While the aromatic and ester moieties of this compound suggest potential for surface interaction, specific research detailing its use in the functionalization of surfaces or nanomaterials is not currently available. General principles of surface chemistry would suggest that this molecule could be adapted for such purposes, but dedicated studies are needed to confirm its efficacy and potential applications.
Environmental Fate, Degradation Pathways, and Green Chemistry Considerations
Analysis of Degradation Products and Metabolites
Consistent with the lack of degradation studies, there is no information available on the degradation products or metabolites of Ethyl 3-[4-(benzyloxy)phenyl]propanoate. The identification of metabolites is a crucial step in understanding the complete environmental impact of a chemical, as degradation products can sometimes be more toxic or persistent than the parent compound. Without this information, a full toxicological and environmental profile of this compound cannot be compiled.
Development of Environmentally Benign Synthesis and Processing Methods
The development of green chemistry pathways for the synthesis of chemical compounds is a growing area of research aimed at reducing the environmental footprint of chemical manufacturing. These methods often focus on the use of renewable feedstocks, less hazardous reagents, and more energy-efficient processes. However, a review of the available literature indicates that no specific studies have been published on the development of environmentally benign synthesis or processing methods for this compound. Research into biocatalytic routes, the use of green solvents, or other sustainable synthetic strategies for this particular compound has not been reported.
Future Perspectives and Unexplored Research Frontiers
Integration with Artificial Intelligence and Machine learning for Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and development. nih.govfnasjournals.com These computational tools can process vast datasets to predict molecular properties, identify novel biological targets, and design new chemical entities with enhanced efficacy and safety profiles. nih.gov For Ethyl 3-[4-(benzyloxy)phenyl]propanoate, AI and ML can be instrumental in several key areas.
Generative AI for Novel Analogs: Generative models can be trained on existing libraries of phenylpropanoate derivatives to design novel molecules with optimized properties. youtube.com By defining desired parameters, such as increased binding affinity for a specific target or improved metabolic stability, these algorithms can propose new structures that are synthetically accessible. This approach can dramatically accelerate the discovery of next-generation compounds derived from the core scaffold of this compound.
Predictive Modeling: AI algorithms can predict the physicochemical properties, bioactivity, and potential toxicity of hypothetical derivatives before they are synthesized. nih.gov This in silico screening reduces the time and cost associated with laboratory experiments by prioritizing candidates with the highest probability of success. youtube.com For instance, ML models could predict the blood-brain barrier permeability of new analogs, guiding the design of compounds for neurological targets. nih.gov
Target Identification: Machine learning can analyze complex biological data from genomics, proteomics, and metabolomics to identify novel pharmacological targets for this compound and its derivatives. fnasjournals.com By correlating the compound's structural features with patterns in biological data, AI can suggest previously unexplored therapeutic applications.
The integration of AI promises to create a more efficient, data-driven cycle of design, prediction, and synthesis, thereby unlocking new therapeutic possibilities for this class of compounds.
Exploration of Novel Bio-conjugation and Prodrug Strategies
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, and prodrug design are powerful strategies to enhance the therapeutic index of a compound. thermofisher.comacs.org These approaches can improve solubility, stability, and target-specificity. The chemical structure of this compound offers multiple handles for such modifications.
Prodrug Development: The benzyloxy group is a particularly attractive site for creating prodrugs. It can be modified to be cleaved under specific physiological conditions, such as the low-oxygen (hypoxic) environment of solid tumors or the presence of specific enzymes overexpressed in diseased tissues. nih.gov For example, replacing the benzyl (B1604629) group with a moiety sensitive to reductive enzymes could allow for targeted drug release in hypoxic cancer cells. nih.gov Similarly, the ethyl ester can be hydrolyzed by esterases in vivo, releasing the corresponding carboxylic acid, which may have a different activity profile. researchgate.net A study on a similar propanoic acid derivative demonstrated its conjugation to a dipeptide to create a prodrug for colon-specific delivery. nih.gov
Bioconjugation for Targeted Delivery: The core structure can be linked to targeting ligands like peptides, antibodies, or nanoparticles. youtube.com This strategy can concentrate the compound at the site of action, reducing systemic exposure and off-target effects. For instance, conjugation to a peptide that binds to a receptor overexpressed on cancer cells could create a highly targeted anticancer agent. The phenyl ring offers a site for attachment of linking groups that can facilitate this conjugation. nih.gov
Future research in this area will likely focus on designing and synthesizing novel prodrugs and bioconjugates of this compound and evaluating their stability, release mechanisms, and efficacy in relevant biological models.
Investigation of New Pharmacological Avenues Beyond Current Known Targets
While initial research may focus on specific biological activities, the structural features of this compound suggest it may interact with a variety of biological targets. Exploring these alternative pharmacological avenues could reveal unexpected therapeutic applications.
Enzyme Inhibition: The benzyloxy-phenyl motif is present in molecules known to inhibit various enzymes. For example, benzyloxy chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov Derivatives of this compound could be synthesized and screened for activity against MAO-B or other enzymes. Furthermore, structurally related compounds like Ethyl 3-[4-(aminosulfonyl)phenyl]propanoate are known inhibitors of carbonic anhydrase. drugbank.com
Receptor Modulation: Phenylpropanoic acid derivatives have been investigated as modulators of various receptors. For instance, different scaffolds containing a propanoic acid moiety have been explored as anticancer agents targeting receptors like EGFR or enzymes such as SIRT2. mdpi.com Screening this compound and its analogs against a panel of receptors could uncover novel activities.
Antiproliferative Activity: Quinoxaline derivatives containing a benzyloxy group have shown significant antiproliferative activity against various cancer cell lines. mdpi.com Given the shared benzyloxy-phenyl feature, it is plausible that this compound or its derivatives could exhibit similar anticancer properties, warranting investigation in relevant cancer models.
A systematic screening of this compound and a library of its derivatives against diverse biological targets is a crucial next step to fully map its pharmacological potential.
Advancements in Microfluidic Synthesis and High-Throughput Screening
Progress in chemical synthesis and biological screening technologies is critical for accelerating the research and development process. Microfluidics and high-throughput screening (HTS) are two such technologies that could significantly impact the future study of this compound.
Microfluidic Synthesis: Microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, on a micro-scale. rsc.org This technology allows for the rapid, automated, and efficient synthesis of a library of derivatives of the parent compound. By systematically varying reactants and conditions in a microfluidic chip, researchers can generate a diverse set of analogs for biological testing in a fraction of the time required by traditional methods.
High-Throughput Screening (HTS): HTS involves the use of robotics and automation to test thousands of compounds for a specific biological activity simultaneously. ctppc.org A library of this compound derivatives synthesized via microfluidics could be rapidly evaluated against numerous targets using HTS assays. nih.govpsu.edu This approach dramatically increases the probability of discovering "hits"—compounds that show a desired effect—which can then be selected for further optimization. nih.gov
Q & A
Q. What are the common synthetic routes for Ethyl 3-[4-(benzyloxy)phenyl]propanoate, and what reaction conditions are optimal?
Methodological Answer: The compound is typically synthesized via esterification or substitution reactions. A representative route involves coupling 4-(benzyloxy)phenylpropanoic acid with ethanol using thionyl chloride (SOCl₂) as an activating agent. Alternative methods include nucleophilic substitution of benzyloxy-protected phenols with ethyl bromopropanoate derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimized conditions require anhydrous solvents, controlled temperatures (60–80°C), and inert atmospheres to prevent hydrolysis or oxidation of sensitive functional groups.
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer: Structural confirmation is achieved through:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include the benzyloxy group (δ 5.0–5.2 ppm, singlet for CH₂), aromatic protons (δ 6.8–7.4 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR: Confirms carbonyl (δ 170–175 ppm) and benzyl ether (δ 70–75 ppm) carbons.
- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ at m/z 314.1 (calculated for C₁₈H₁₈O₃).
- High-Performance Liquid Chromatography (HPLC): Purity >95% is confirmed using a C18 column with acetonitrile/water gradients .
Q. What safety precautions are essential during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of fine particles .
- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent oxidation. Avoid exposure to moisture or light, which may degrade the ester group .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous organic waste .
Advanced Research Questions
Q. How do reaction yields vary under different catalytic systems, and how can contradictions in data be resolved?
Methodological Answer: Yields depend on the catalyst and solvent system:
- Homogeneous Catalysis: Pd/C or Ni catalysts in ethanol yield 60–75% but may require post-reduction purification to remove metal residues.
- Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide in toluene/water systems improves selectivity (yields up to 85%) but may complicate isolation due to emulsion formation .
Resolving Contradictions: - Perform Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading).
- Use LC-MS to detect byproducts (e.g., debenzylated derivatives) that reduce apparent yields .
Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?
Methodological Answer: Degradation Pathways:
- Hydrolysis: The ester bond hydrolyzes in aqueous acidic/basic conditions, forming 3-[4-(benzyloxy)phenyl]propanoic acid.
- Oxidation: The benzyloxy group oxidizes to a ketone under prolonged exposure to O₂ .
Mitigation Strategies: - Lyophilization: Stabilize the compound as a lyophilized powder for long-term storage.
- Antioxidants: Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to suppress radical-mediated oxidation .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ester carbonyl (LUMO = −1.8 eV) is susceptible to nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., DMSO enhances solubility but may stabilize transition states unfavorably).
- Validate predictions with small-scale exploratory reactions monitored by FT-IR for real-time functional group analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
